Regulatory Definability: Structural Specificity Versus Other Process Impurities
This compound's precise chemical structure must be definitively identified and distinguished from other co-eluting impurities, such as Butoconazole Impurity 7 (MW 361.71), in validated HPLC methods . Its unique molecular formula (C10H11ClO) and exact mass (182.05000 Da) provide a specific signature for mass spectrometric detection, which is essential for a stability-indicating method for butoconazole nitrate API [1]. The ICH Q3A guideline mandates the identification, quantification, and qualification of any impurity present at a level above the identification threshold (≤0.1% for a drug substance), a requirement that cannot be met without a structurally authenticated standard of this specific compound.
| Evidence Dimension | Structural/Optical Differentiation |
|---|---|
| Target Compound Data | Exact Mass: 182.05000 Da; Molecular Weight: 182.65 g/mol |
| Comparator Or Baseline | Butoconazole Impurity 7 (CAS N/A): Molecular Weight 361.71 g/mol; Butoconazole Nitrate API: Molecular Weight 437.7 g/mol |
| Quantified Difference | Retention time is fundamentally distinct based on substantial differences in exact mass and lipophilicity. |
| Conditions | Standard reversed-phase HPLC-UV and LC-MS methodologies for antifungal agents. |
Why This Matters
Authenticating this specific impurity standard is the sole path to method validation for a butoconazole ANDA, ensuring regulatory approval and drug safety.
- [1] Veeprho Research. Butoconazole Impurity 6 Standard. View Source
